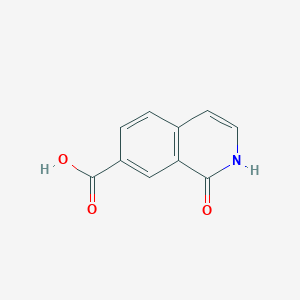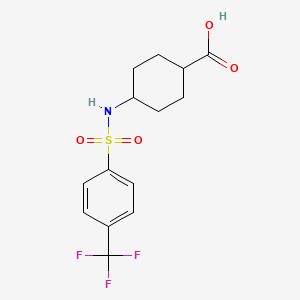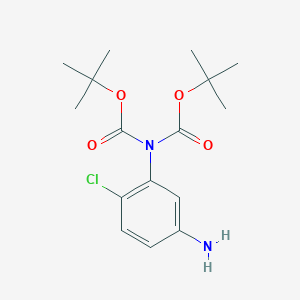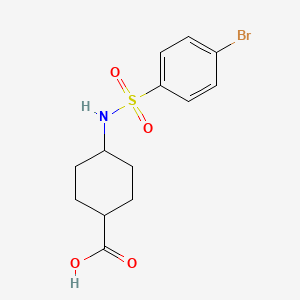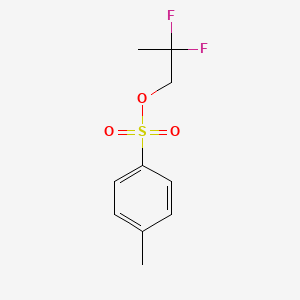![molecular formula C9H18Cl2N2S B1396812 2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride CAS No. 1332530-60-5](/img/structure/B1396812.png)
2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride
Descripción general
Descripción
The compound “2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride” is a derivative of thiazole . Thiazole is a five-membered ring system that carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of sulfur and nitrogen in the ring, which allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties . The methyl group at N3 is axial to the thiazine ring due to the tetrahedral geometry of the N3 atom .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride and its derivatives have been synthesized and characterized for various studies. These compounds have been found to exhibit significant biological activity, particularly antimicrobial properties (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Antimicrobial Activity
- Research has shown that certain derivatives of this compound demonstrate promising antimicrobial activity. This includes effectiveness against various bacterial and fungal pathogens, highlighting its potential in developing new antimicrobial agents (Rajanarendar, Karunakar, & Srinivas, 2004).
Applications in Organic Chemistry
- In the field of organic chemistry, these compounds have been utilized in various synthesis processes. Their unique chemical structure makes them suitable for creating complex molecules with potential biological activities (El’chaninov, Aleksandrov, & Stepanov, 2018).
Potential for Biological Activity
- Studies have also focused on the synthesis of related compounds with the expectation of discovering novel biological activities. This includes exploration in areas like cytotoxicity against cancer cells, suggesting potential applications in cancer therapy (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Pharmacological Relevance
- Notably, some derivatives of this chemical have been identified as potent antagonists for specific receptors in the human body, such as the κ-opioid receptor. This indicates potential use in pharmacology, particularly in the development of treatments for conditions like depression and addiction (Grimwood et al., 2011).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to participate in various chemical reactions, exploiting the reactivity of the thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been known to show significant analgesic and anti-inflammatory activities . They have also demonstrated potent effects on various human tumor cell lines .
Action Environment
It is known that thiazole is stable in water under acid conditions, but it is hydrolyzed under alkaline conditions . This suggests that the pH of the environment could influence the compound’s action and stability.
Análisis Bioquímico
Biochemical Properties
2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, this compound may bind to specific receptors, altering signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules, such as NF-κB and MAPKs, this compound can alter gene expression patterns and cellular metabolism. For example, it may upregulate the expression of antioxidant genes while downregulating pro-inflammatory cytokines . These changes can lead to enhanced cell survival and reduced oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, influencing their function . This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound may inhibit the activity of pro-inflammatory enzymes, reducing the production of inflammatory mediators . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, maintaining its activity over extended periods . Prolonged exposure may lead to gradual degradation, reducing its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes, such as apoptosis and inflammation, can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and oxidative stress . Higher doses can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant side effects. It is crucial to determine the appropriate dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound may influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . These interactions can alter cellular energy production and metabolic homeostasis. Additionally, the compound’s metabolism may produce intermediate metabolites that further modulate cellular functions and responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in target cells and tissues . For example, the compound may be transported across cell membranes by solute carrier (SLC) transporters, ensuring its delivery to intracellular compartments . Once inside the cells, it may bind to cytoplasmic and nuclear proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localizations can influence its interactions with biomolecules and its overall efficacy. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may impact cellular energy production and apoptosis .
Propiedades
IUPAC Name |
2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S.2ClH/c1-7(2)4-10-6-9-11-5-8(3)12-9;;/h5,7,10H,4,6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUNZOGOFPEWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCC(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



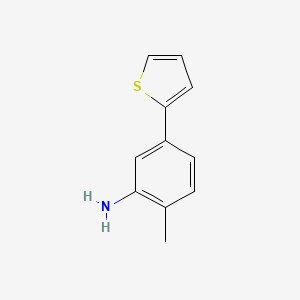

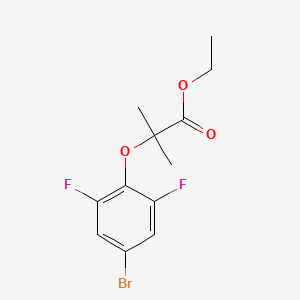
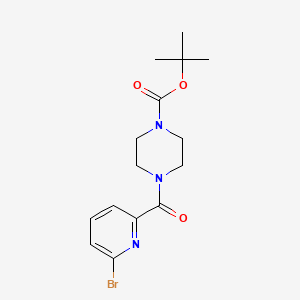
![3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396736.png)


